molecular formula C14H11ClN2O2S2 B2970774 3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 40009-50-5

3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2970774
CAS No.: 40009-50-5
M. Wt: 338.82
InChI Key: PBKUJKQLJOTBQW-UHFFFAOYSA-N
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Description

3-(Benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core substituted with a benzylthio group at position 3 and a chlorine atom at position 5. The 1,1-dioxide moiety indicates sulfone groups, which enhance the compound's stability and electronic properties. This structure is part of a broader class of 1,2,4-thiadiazine dioxides, which are studied for their diverse pharmacological activities, including potassium channel modulation, antitumor effects, and carbonic anhydrase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of "3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" typically begins with the appropriate benzothiadiazine precursor. A typical synthetic route might involve:

  • Nucleophilic substitution reaction where benzothiadiazine reacts with benzylthiol under basic conditions, usually involving a base like sodium hydride or potassium carbonate, to introduce the benzylthio group.

  • The subsequent chlorination at position 7 might be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound would likely utilize similar synthetic strategies but would be optimized for scale. Factors such as reaction yield, cost-effectiveness, and safety would be prioritized. For instance, continuous flow reactors might be employed to enhance reaction efficiency and scalability, while maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

"3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" can undergo various chemical reactions, such as:

  • Oxidation: The thioether group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in hydrochloric acid.

  • Substitution: The chlorine atom at position 7 can be a site for nucleophilic substitution reactions, introducing various substituents through reactions with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid; m-chloroperbenzoic acid in dichloromethane.

  • Reduction: Tin(II) chloride in hydrochloric acid; iron powder in ethanol.

  • Substitution: Sodium ethoxide in ethanol; ammonia in methanol.

Major Products Formed

  • Oxidation of the thioether yields sulfone or sulfoxide derivatives.

  • Reduction of a nitro group (if present) forms an amine.

  • Nucleophilic substitution on the chlorine atom results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The structural features of "3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" make it a valuable building block in organic synthesis. It is often used in the development of more complex molecules and can serve as a precursor in the synthesis of diverse chemical libraries for drug discovery.

Biology

This compound exhibits biological activities that are of interest for pharmacological research. It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects.

Medicine

In medicinal chemistry, the compound’s derivatives are studied for their potential as drug candidates. Its unique structure allows for modifications that can enhance activity, selectivity, and pharmacokinetic properties, making it a candidate for the development of new drugs.

Industry

In industrial applications, "this compound" can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interaction with various molecular targets, such as enzymes and receptors. Its mechanism of action often involves the inhibition or modulation of enzymatic activity, interference with cellular signaling pathways, or binding to specific receptors that mediate its biological effects.

For instance, in antimicrobial activity, it might inhibit bacterial enzyme activity crucial for cell wall synthesis, while in anticancer activity, it might interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a. 7-Chloro-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

  • Structure : Features a methyl group at position 3 instead of benzylthio.
  • Properties : The smaller methyl group reduces steric hindrance and lipophilicity (logP ~1.5) compared to the benzylthio derivative (estimated logP ~3.2) .
  • Activity: Exhibits moderate potassium channel-opening activity but lower selectivity for pancreatic vs. vascular tissues compared to amino-substituted analogues .

b. 3-(Pyridin-2-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

  • Structure : Replaces benzylthio with a pyridinyl group.
  • Activity: Shows high affinity for carbonic anhydrase IX (CA IX), a cancer-associated isoform, with IC₅₀ values in the nanomolar range .

c. 3-(3,3-Dimethyl-2-butylamino)-7-chloro-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide

  • Structure: Pyrido-fused thiadiazine with an aminoalkyl chain at position 3.
  • Properties: Enhanced selectivity for pancreatic K(ATP) channels due to the aminoalkyl substituent.
  • Activity : 10-fold more potent than diazoxide in inhibiting insulin release, with EC₅₀ = 0.8 µM .

Isosteric Analogues with Heterocyclic Replacements

a. Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides

  • Structure : Benzene ring replaced with a thiophene (e.g., compound 24 : 6-chloro-4-(2,2-difluoroethyl)-2,3-dimethyl derivative).
  • Properties : Reduced aromaticity alters electronic interactions; the difluoroethyl group increases metabolic stability.
  • Activity : Potent AMPA receptor modulators (EC₅₀ = 1.2 µM for GluA2) but weaker than benzothiadiazines due to smaller π-system .

b. Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides

  • Structure : Incorporates a pyridine ring fused to the thiadiazine core.
  • Properties : The nitrogen atom in the pyridine enhances polarity and binding to zinc-containing enzymes like CA IX.
  • Activity : Demonstrates dual PI3Kδ/γ inhibition (e.g., compound 15b : IC₅₀ = 8.4 nM for PI3Kδ) but lower potency than benzothiadiazines .

Pharmacological and Physicochemical Comparison

Compound Substituent (Position 3) Core Structure Key Activity Potency (IC₅₀/EC₅₀) Selectivity Notes
Target Compound Benzylthio Benzo[e]thiadiazine Carbonic anhydrase IX inhibition Not reported High affinity for CA IX
7-Chloro-3-methyl derivative Methyl Benzo[e]thiadiazine K(ATP) channel opening EC₅₀ = 5.6 µM Moderate pancreatic selectivity
3-(Pyridin-2-yl) derivative Pyridinyl Benzo[e]thiadiazine Antitumor (CA IX inhibition) IC₅₀ = 12 nM >100-fold selectivity over CA II
Thieno analogue 24 2,2-Difluoroethyl Thieno[3,2-e]thiadiazine AMPA receptor modulation EC₅₀ = 1.2 µM GluA2-specific
Pyrido derivative 15b Trifluoromethylphenyl Pyrido[4,3-e]thiadiazine PI3Kδ inhibition IC₅₀ = 8.4 nM 21-fold selective over PI3Kγ

Key Findings

  • Core Structure: Benzothiadiazines generally exhibit higher potency in enzyme inhibition (e.g., CA IX) than thieno or pyrido analogues due to their larger aromatic surface area .
  • Selectivity: Aminoalkyl substituents (e.g., 3-(3,3-dimethyl-2-butylamino)) improve pancreatic K(ATP) selectivity, whereas benzylthio may favor cancer-associated targets like CA IX .

Biological Activity

The compound 3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS Number: 40009-50-5) is part of a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClN2O2SC_{14}H_{11}ClN_2O_2S, with a molecular weight of 338.8 g/mol. The compound features a benzothiadiazine core with a chloro group at the 7-position and a benzylthio substituent at the 3-position. This unique structure contributes to its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC14H11ClN2O2SC_{14}H_{11}ClN_2O_2S
Molecular Weight338.8 g/mol
CAS Number40009-50-5

Anticancer Properties

Recent studies have indicated that compounds within the benzothiadiazine class exhibit significant anticancer activity. For instance, derivatives of benzothiadiazines have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in neuroprotection and cognitive enhancement. The presence of the chloro group at position 7 has been correlated with increased activity against various cancer cell lines due to enhanced lipophilicity and receptor binding affinity .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the substituents on the benzothiadiazine core significantly affect its biological activity. For example:

  • Chloro Substitution : The introduction of a chloro group at the 7-position enhances the compound's potency against cancer cells.
  • Thioether Side Chain : The presence of a benzylthio group at the 3-position is crucial for maintaining biological activity, likely due to its influence on electronic properties and steric factors .

Case Studies

  • In Vitro Studies : A study conducted on various benzothiadiazine derivatives demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer effects .
  • Mechanistic Insights : Research has shown that these compounds may induce apoptosis in cancer cells through modulation of key signaling pathways such as PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .

Properties

IUPAC Name

3-benzylsulfanyl-7-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c15-11-6-7-12-13(8-11)21(18,19)17-14(16-12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKUJKQLJOTBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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